molecular formula C14H19ClN2O2 B13768026 Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate

Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate

Cat. No.: B13768026
M. Wt: 282.76 g/mol
InChI Key: ZGLBKHNWOHUQGT-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate typically involves the reaction of 3-chlorophenylpiperazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)11-16-6-8-17(9-7-16)13-5-3-4-12(15)10-13/h3-5,10H,2,6-9,11H2,1H3

InChI Key

ZGLBKHNWOHUQGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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